

An In-depth Technical Guide to Methyl 2-chloro-6-methoxyisonicotinate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Methyl 2-chloro-6-methoxyisonicotinate
Cat. No.:	B079502

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-chloro-6-methoxyisonicotinate is a substituted pyridine derivative that serves as a key building block in organic synthesis. Its unique arrangement of chloro, methoxy, and methyl ester functional groups on the isonicotinate scaffold makes it a versatile intermediate for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The reactivity of the chloro substituent allows for various nucleophilic substitution reactions, while the ester and methoxy groups can be further manipulated to introduce diverse functionalities. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications.

IUPAC Name and Chemical Structure

- IUPAC Name: **methyl 2-chloro-6-methoxyisonicotinate**^[1]
- Synonyms: Methyl 2-chloro-6-methoxypyridine-4-carboxylate
- Chemical Structure:
 - The structure consists of a pyridine ring with a methyl ester group at the 4-position (isonicotinate).

- A chlorine atom is substituted at the 2-position.
- A methoxy group is substituted at the 6-position.

(A 2D chemical structure diagram would be presented here in a full whitepaper)

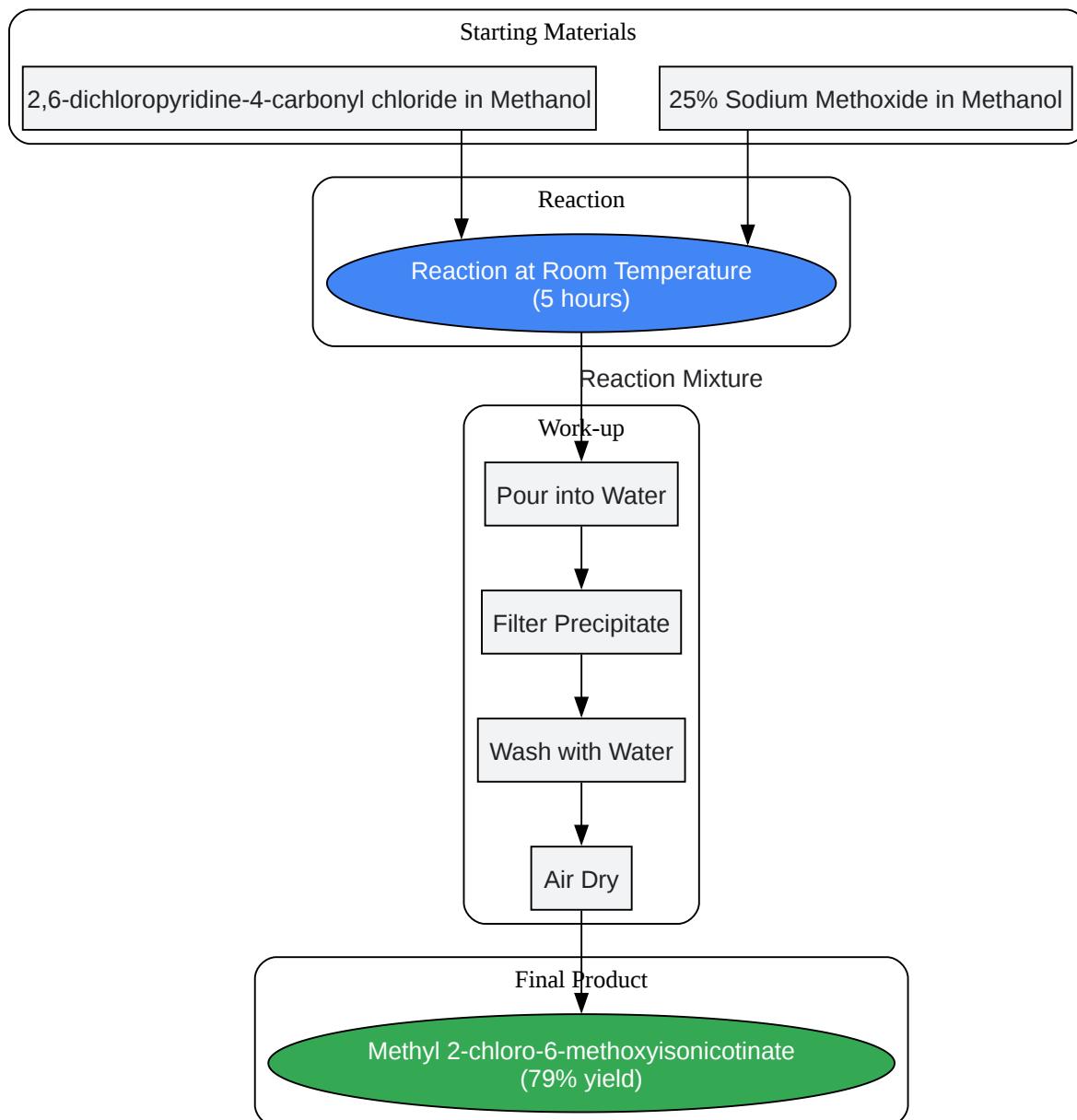
Physicochemical Properties

The following table summarizes the key physicochemical properties of **Methyl 2-chloro-6-methoxyisonicotinate** and related compounds for comparison.

Property	Methyl 2-chloro-6-methoxyisonicotinate	Methyl 2-chloro-6-methylisonicotinate	Methyl 2-chloroisonicotinate
CAS Number	42521-10-8[1]	3998-90-1	58481-11-1[2]
Molecular Formula	C ₈ H ₈ ClNO ₃ [1]	C ₈ H ₈ ClNO ₂ [3]	C ₇ H ₆ ClNO ₂
Molecular Weight	201.61 g/mol [1]	185.61 g/mol [3]	171.58 g/mol [2]
Physical Form	Solid[1]	White to Almost white powder to crystal[3]	White or Colorless to Yellow powder to lump to clear liquid[2]
Purity	98%[1]	>97.0% (GC)[3]	>98.0% (GC)
Melting Point	Not available	58-62 °C (lit.)	32-36 °C[2]
Boiling Point	Not available	124-125 °C/7 mmHg (lit.)	70°C/0.1mmHg (lit.)[2]
Storage Conditions	Inert atmosphere, 2-8°C[1]	Room Temperature	Inert atmosphere, 2-8°C[2]
InChI Key	DAPAXVAUEVRBGS-UHFFFAOYSA-N[1]	BDWMGYZSQKGUF-A-UHFFFAOYSA-N	KKOUHTMLFUAGG-UHFFFAOYSA-N

Experimental Protocols: Synthesis

There are two primary reported methods for the synthesis of **Methyl 2-chloro-6-methoxyisonicotinate**.


Protocol 1: One-Step Nucleophilic Substitution

This method involves the direct reaction of a di-chlorinated precursor with sodium methoxide.

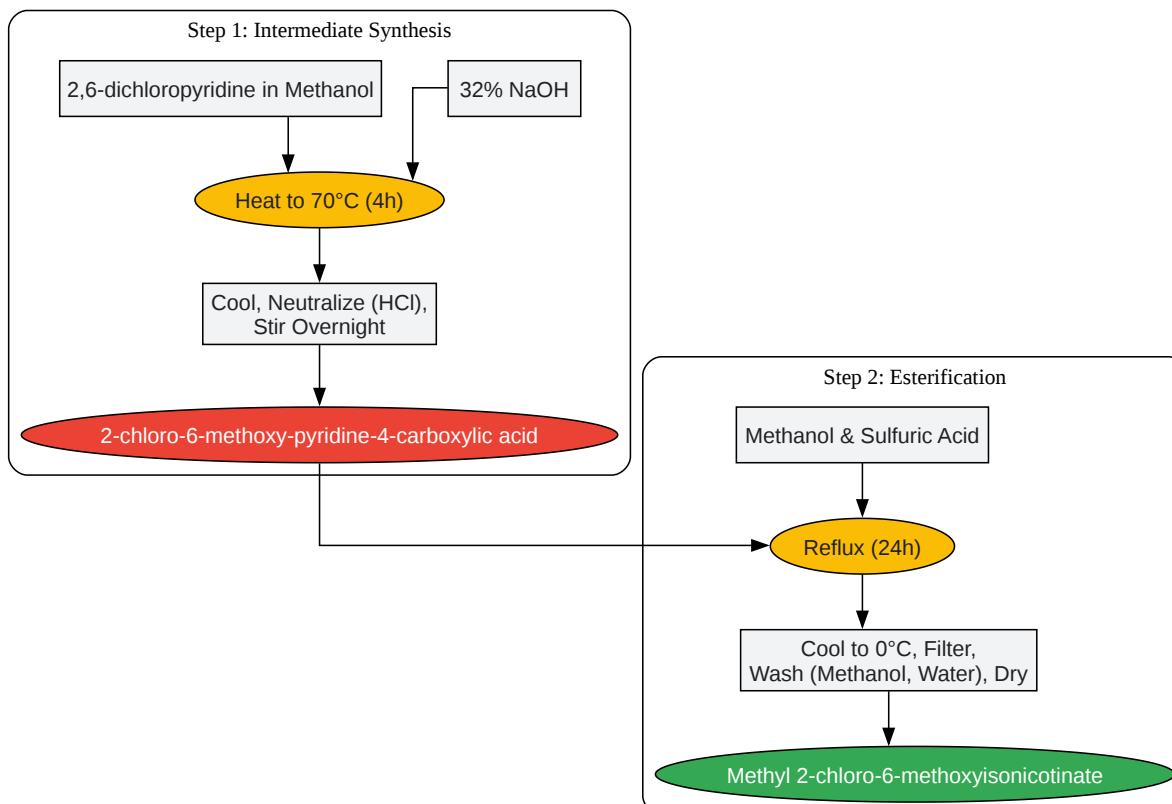
Reaction: 2,6-dichloropyridine-4-carbonyl chloride reacts with sodium methoxide in methanol to yield **Methyl 2-chloro-6-methoxyisonicotinate**.^[4]

Detailed Methodology:

- A solution of 25% sodium methoxide in methanol (13 mL) is added to a solution of 2,6-dichloropyridine-4-carbonyl chloride (10.3 g, 50 mmol) in methanol (45 mL).^[4]
- The reaction mixture is stirred at room temperature for 5 hours.^[4]
- The mixture is then poured into water (200 mL).^[4]
- The resulting white precipitate is collected by filtration, washed with water, and air-dried.^[4]
- This process yields 7.89 g (79%) of **Methyl 2-chloro-6-methoxyisonicotinate**.^[4]

[Click to download full resolution via product page](#)**Fig. 1:** Workflow for One-Step Synthesis

Protocol 2: Two-Step Synthesis via Carboxylic Acid Intermediate


This alternative route involves the formation of a carboxylic acid intermediate followed by esterification.

Step 1: Synthesis of 2-chloro-6-methoxy-pyridine-4-carboxylic acid

- A 32% NaOH solution (770 mL) is added to a solution of 2,6-dichloropyridine (200 g, 1.04 mol) in methanol (3 L).[4]
- The mixture is heated to 70°C and stirred for 4 hours.[4]
- After cooling to room temperature, the mixture is neutralized with 32% HCl solution (100 mL) and 25% HCl solution (700 mL) and stirred overnight.[4]
- The white precipitate is collected, washed with methanol, and dried. The filtrate is evaporated, and the residue is worked up to yield a total of 183 g of 2-chloro-6-methoxy-pyridine-4-carboxylic acid.[4]

Step 2: Esterification to **Methyl 2-chloro-6-methoxyisonicotinate**

- Sulfuric acid (20 mL) is added to a suspension of 2-chloro-6-methoxy-pyridine-4-carboxylic acid (244 g, 1.30 mol) in methanol (2.5 L).[4]
- The mixture is stirred under reflux for 24 hours and then cooled to 0°C.[4]
- The solid product is collected by filtration, washed with methanol (200 mL) and water (500 mL), and dried under high vacuum.[4]
- This yields 165 g of white, solid **Methyl 2-chloro-6-methoxyisonicotinate**.[4]

[Click to download full resolution via product page](#)

Fig. 2: Workflow for Two-Step Synthesis

Applications in Research and Drug Development

Methyl 2-chloro-6-methoxyisonicotinate is primarily utilized as an intermediate in the synthesis of more complex molecules. The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various functional groups such as amines, thiols, and larger carbon frameworks through cross-coupling reactions. This makes it a valuable precursor for creating libraries of compounds for drug discovery screening.

While specific, publicly available examples of its direct use in the synthesis of marketed drugs are limited, its structural motifs are present in numerous biologically active compounds. Substituted pyridines are a common feature in medicinal chemistry, and compounds like this serve as foundational materials for exploring new chemical space around known pharmacophores.

Safety Information

It is important to handle **Methyl 2-chloro-6-methoxyisonicotinate** with appropriate safety precautions in a laboratory setting.

- Signal Word: Warning[1]
- Hazard Statements:
 - H315: Causes skin irritation[1]
 - H319: Causes serious eye irritation[1]
 - H335: May cause respiratory irritation[1]
- Precautionary Statements:
 - P261: Avoid breathing dust/fume/gas/mist/vapors/spray[1]
 - P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[1]

Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this chemical.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. METHYL 2-CHLORO-6-METHOXYNICOTINATE synthesis - chemicalbook [chemicalbook.com]
- 2. METHYL 2-CHLOROISONICOTINATE | 58481-11-1 [amp.chemicalbook.com]
- 3. Methyl 2-Chloro-6-methylisonicotinate | CymitQuimica [cymitquimica.com]
- 4. Page loading... [guidechem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Methyl 2-chloro-6-methoxyisonicotinate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b079502#methyl-2-chloro-6-methoxyisonicotinate-iupac-name-and-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com